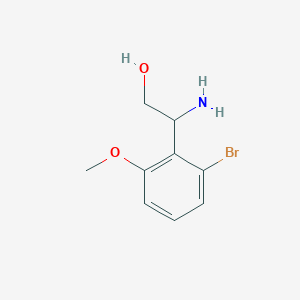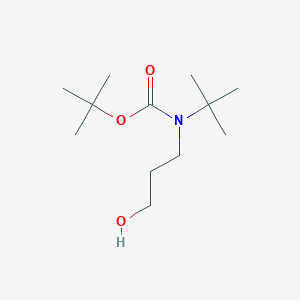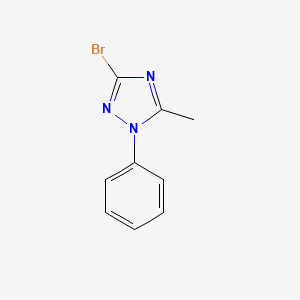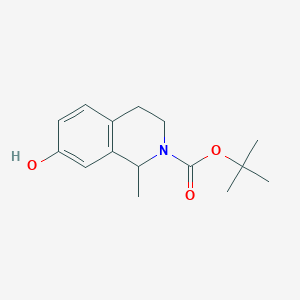
tert-butyl 7-hydroxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 7-hydroxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-hydroxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinoline core. The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Tert-butyl 7-hydroxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the isoquinoline ring to form tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce a fully saturated isoquinoline derivative.
科学研究应用
Chemistry
In chemistry, tert-butyl 7-hydroxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound might be investigated for its potential pharmacological properties. Isoquinoline derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
作用机制
The mechanism of action of tert-butyl 7-hydroxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and ester groups could play a role in binding to these targets, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
Tert-butyl 7-hydroxy-1-methylisoquinoline-2(1H)-carboxylate: Lacks the dihydroisoquinoline structure.
Tert-butyl 7-hydroxyisoquinoline-2(1H)-carboxylate: Lacks the methyl group.
Tert-butyl 7-hydroxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-acetate: Different ester group.
Uniqueness
Tert-butyl 7-hydroxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the combination of its functional groups and the dihydroisoquinoline core. This structure provides specific reactivity and potential biological activity that distinguishes it from other similar compounds.
属性
分子式 |
C15H21NO3 |
|---|---|
分子量 |
263.33 g/mol |
IUPAC 名称 |
tert-butyl 7-hydroxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-10-13-9-12(17)6-5-11(13)7-8-16(10)14(18)19-15(2,3)4/h5-6,9-10,17H,7-8H2,1-4H3 |
InChI 键 |
OHQHEBURNPVIJL-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=C(CCN1C(=O)OC(C)(C)C)C=CC(=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


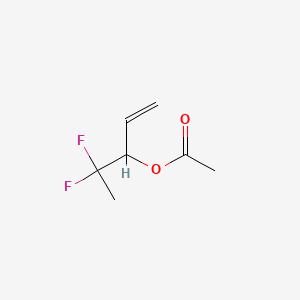
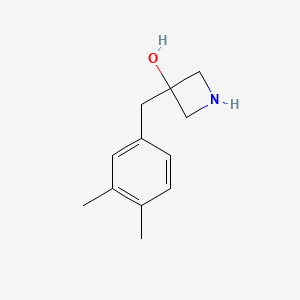

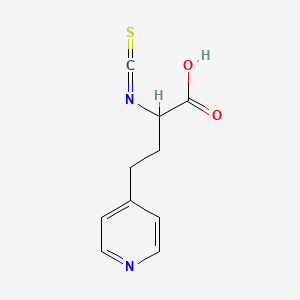
![rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13555149.png)
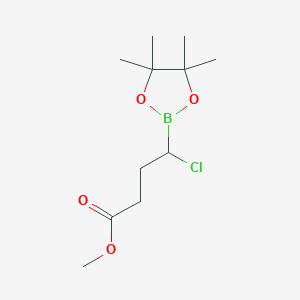
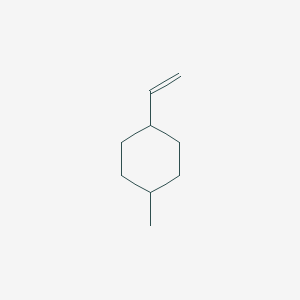

![2-chloro-1-[3-(furan-2-yl)-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B13555167.png)

